5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOASTROTLWICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650850 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-56-3 | |

| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's structure, physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. Furthermore, it explores the rationale behind its application in drug discovery, supported by established experimental protocols and workflows designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole-Benzaldehyde Scaffold

The convergence of a pyrazole ring and a benzaldehyde moiety within a single molecular entity creates a scaffold of considerable interest for drug discovery and materials science. Pyrazole and its derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The benzaldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures and can itself be crucial for biological activity, as exemplified by its role in compounds designed to modulate hemoglobin's oxygen affinity. The specific compound, 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, combines these features with a methoxy group, which can modulate the electronic properties and metabolic stability of the molecule. This guide aims to serve as a foundational resource for professionals working with or considering this compound for their research endeavors.

Molecular Identity and Physicochemical Properties

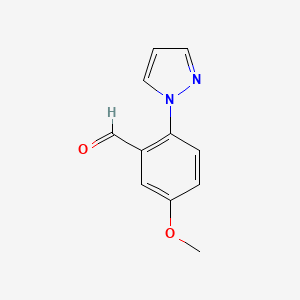

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a solid organic compound characterized by a pyrazole ring attached to the ortho position of a methoxy-substituted benzaldehyde.

Chemical Structure

The structural arrangement of the molecule is key to its reactivity and function. The pyrazole is linked via a nitrogen atom to the benzene ring at the position adjacent to the aldehyde group.

Caption: Chemical structure of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde.

Core Properties

A summary of the fundamental properties of the compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 1015845-56-3 | |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Physical Form | Solid | |

| InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N | |

| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 |

Spectroscopic Profile (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A singlet is expected in the highly deshielded region of the spectrum, typically between δ 9.8 and 10.2 ppm.

-

Aromatic Protons (Benzene Ring): Three protons on the benzene ring will appear as multiplets or distinct doublets/doublet of doublets in the aromatic region (δ 7.0-8.0 ppm). Their specific splitting patterns are dictated by their ortho, meta, and para relationships.

-

Pyrazole Protons: The three protons on the pyrazole ring will typically appear as distinct signals, often a triplet for the C4-H and two doublets (or doublet of doublets) for the C3-H and C5-H, in the range of δ 6.5-8.5 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically δ 190-195 ppm.

-

Aromatic & Pyrazole Carbons: Multiple signals in the δ 110-165 ppm range. The carbon attached to the methoxy group (C-O) will be significantly shielded compared to the others.

-

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

-

Synthesis and Reactivity

Plausible Synthetic Route: Ullmann Condensation

A robust and common method for forming the C-N bond between an aryl group and a nitrogen heterocycle is the Ullmann condensation.[2] This reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, pyrazole.[3][4]

The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde can be logically achieved by reacting 2-bromo-5-methoxybenzaldehyde with pyrazole in the presence of a copper catalyst and a base.

Caption: Plausible synthesis via Ullmann Condensation.

Causality in Experimental Choices:

-

Aryl Halide Choice: An aryl bromide (or iodide) is chosen over a chloride because the C-Br bond is weaker and more readily undergoes oxidative addition to the copper catalyst.[2]

-

Catalyst System: A Copper(I) source like CuI is a classic choice. The addition of a ligand, such as the amino acid L-proline, is a modern improvement that can chelate the copper, increasing its solubility and catalytic activity, thereby allowing for milder reaction conditions.[4]

-

Base and Solvent: A base like potassium carbonate (K₂CO₃) is required to deprotonate the pyrazole, making it a more potent nucleophile. A high-boiling polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional domains: the aldehyde, the electron-rich methoxy-benzene ring, and the pyrazole heterocycle.

-

Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as:

-

Condensation: Reacts with amines to form Schiff bases (imines) or with hydrazines to form hydrazones.

-

Reductive Amination: Can be converted to an amine via reaction with an amine and a reducing agent.

-

Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.

-

Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

-

Aromatic Ring: The methoxy group is an activating, ortho-para directing group, while the pyrazole substituent is generally considered deactivating but ortho-para directing. This electronic interplay will direct any further electrophilic aromatic substitution.

-

Pyrazole Ring: The pyrazole ring is relatively stable and aromatic. While it can undergo electrophilic substitution (typically at the C4 position), this usually requires harsh conditions.[1]

Applications in Drug Discovery

The structural motifs within 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde make it a valuable building block for medicinal chemistry programs.

The Pyrazole Pharmacophore

The pyrazole nucleus is a "privileged scaffold" in drug design, appearing in numerous approved drugs. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in a well-defined three-dimensional space to optimize interactions with biological targets. Pyrazole-containing compounds have demonstrated a vast array of activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects.[1]

The Benzaldehyde Moiety in Bioactive Molecules

Substituted benzaldehydes are key intermediates and pharmacophores in their own right.[5] A prominent example is Voxelotor , a drug used to treat sickle cell disease. Voxelotor is a substituted benzaldehyde that reversibly binds to hemoglobin, increasing its affinity for oxygen and preventing the polymerization that causes red blood cells to sickle. The aldehyde group is crucial for forming a dynamic covalent bond (a Schiff base) with the N-terminal valine of the hemoglobin alpha-chain. This highlights the potential for the aldehyde in 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde to serve as a reactive "warhead" for targeted covalent or reversible covalent inhibition of proteins.

Example Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a standard, reliable method for synthesizing an imine (Schiff base) from 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a foundational reaction in medicinal chemistry for library generation.

Objective: To synthesize N-(4-fluorobenzyl)-1-(5-methoxy-2-(1H-pyrazol-1-yl)phenyl)methanimine.

Materials:

-

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

-

4-Fluoroaniline (1.05 eq)

-

Ethanol (anhydrous, as solvent)

-

Acetic Acid (catalytic amount)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (e.g., 202 mg, 1.0 mmol) in anhydrous ethanol (10 mL).

-

Rationale: Ethanol is an effective solvent for both reactants and the product is often less soluble upon formation, aiding in crystallization.

-

-

Addition of Amine: To the stirred solution, add 4-fluoroaniline (e.g., 117 mg, 1.05 mmol). A slight excess of the amine helps drive the reaction to completion.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Rationale: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation of the product.

-

Rationale: The product is generally less soluble in cold ethanol than the starting materials.

-

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry the product under vacuum. The purity can be assessed by NMR and mass spectrometry.

Caption: Experimental workflow for Schiff base synthesis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. Based on data for similar benzaldehyde derivatives, the following precautions are advised.

| Hazard Type | Recommendation |

| Inhalation | May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood. |

| Skin Contact | May cause skin irritation. Wear nitrile gloves and a lab coat. |

| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid. |

In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, wash skin thoroughly with soap and water for skin contact, and flush eyes with water for at least 15 minutes for eye contact. Seek medical attention if irritation persists.

Conclusion

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a compound with significant potential, bridging the gap between a proven pharmacophore (pyrazole) and a highly versatile synthetic handle (benzaldehyde). Its well-defined structure, predictable reactivity, and relevance to medicinally important scaffolds make it a valuable tool for researchers in drug discovery and organic synthesis. This guide has provided the foundational knowledge required to understand, synthesize, and utilize this compound, empowering scientists to explore its full potential in their applications.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004). ResearchGate. Retrieved from [Link]

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis and Characterization of 2-Pyrazoline Derivatives. (n.d.). Pramana Research Journal. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). Semantic Scholar. Retrieved from [Link]

-

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). BU CyberSec Lab. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). BYJU'S. Retrieved from [Link]

Sources

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde CAS number 1015845-56-3

An In-depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Role of Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the term "scaffold" represents more than just a molecular backbone; it is the foundational architecture upon which therapeutic innovation is built. 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 1015845-56-3) exemplifies such a privileged scaffold. Its elegant convergence of a reactive aldehyde, an influential methoxy group, and the pharmacologically significant pyrazole ring presents a versatile platform for the synthesis of novel chemical entities. This guide is constructed from the perspective of a senior application scientist, aiming not only to present protocols but to elucidate the scientific reasoning that underpins them, thereby empowering researchers to utilize this compound to its fullest potential.

Core Compound Profile

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a solid organic compound that serves as a key intermediate in the synthesis of complex heterocyclic molecules.[1] The strategic placement of its functional groups makes it an ideal starting point for building libraries of compounds for biological screening.

Physicochemical & Structural Data

Understanding the fundamental properties of a compound is the first step in any successful experimental design. The data below is consolidated for quick reference.

| Property | Value | Source |

| CAS Number | 1015845-56-3 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N | [1] |

| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 | [1] |

Synthesis Pathway and Mechanistic Rationale

The reliable synthesis of this building block is critical. The most common and efficient route involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is favored for its high yield and the relative availability of its precursors.

Retrosynthetic Analysis

Our strategic approach begins by identifying the most logical bond to disconnect. The carbon-nitrogen bond between the benzaldehyde ring and the pyrazole is the key disconnection, leading back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Field-Proven Synthesis Protocol

This protocol is designed to be a self-validating system. Each step is chosen to ensure high conversion and simplify purification.

Objective: To synthesize 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde from 2-Fluoro-5-methoxybenzaldehyde and pyrazole.

Materials:

-

2-Fluoro-5-methoxybenzaldehyde (1.0 eq)

-

Pyrazole (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-5-methoxybenzaldehyde and pyrazole.

-

Solvent & Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of anhydrous potassium carbonate.

-

Causality Insight: K₂CO₃ is a crucial component. It acts as a base to deprotonate the pyrazole's N-H proton, generating the pyrazolate anion. This anion is a much stronger nucleophile than neutral pyrazole, which is essential for the subsequent aromatic substitution reaction to proceed efficiently. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base.

-

-

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde spot is consumed (typically 4-8 hours).

-

Work-up & Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with Ethyl Acetate.

-

Combine the organic extracts and wash with brine. The brine wash removes residual DMF and inorganic salts.

-

-

Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the final product as a pure solid.

Underlying Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAᵣ) mechanism, specifically through an addition-elimination pathway.

Caption: A generalized workflow for library synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. While this specific compound does not have extensive toxicology data, its class and functional groups warrant careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [2]* Handling: Use only in a well-ventilated area or a chemical fume hood. [3][4]Avoid creating dust. Wash hands thoroughly after handling. [3][5]Do not eat, drink, or smoke in the work area. [3][4]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [3][5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3][6] * Inhalation: Move the person to fresh air. [3][6] * Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][3]Keep away from strong oxidizing agents.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [3][6]

References

-

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde,1015845-56-3. Chemexper. [Link]

-

5-Methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Introduction: The Significance of a Versatile Scaffold

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its structural architecture, featuring a methoxy-substituted benzaldehyde core linked to a pyrazole ring, offers a unique combination of steric and electronic properties. This arrangement provides a versatile scaffold for the synthesis of a diverse array of more complex molecules, including potent kinase inhibitors, anti-inflammatory agents, and compounds with applications in agrochemicals. The aldehyde functionality serves as a crucial handle for further chemical transformations, while the pyrazolyl moiety often plays a critical role in binding to biological targets. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approach to Synthesis: A Tale of Two Couplings

The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is most effectively approached through a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction. The core of this strategy involves the formation of a C-N bond between the pyrazole ring and the substituted benzene ring. Two primary starting materials can be envisaged for this transformation: 2-fluoro-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzaldehyde.

The reaction with 2-fluoro-5-methoxybenzaldehyde relies on the high electronegativity of the fluorine atom to activate the aromatic ring for nucleophilic attack by pyrazole in the presence of a suitable base. This SNAr approach is often favored for its simplicity and the absence of a metal catalyst.

Alternatively, the use of 2-bromo-5-methoxybenzaldehyde opens the door to powerful transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2][3] These methods offer broad substrate scope and are often highly efficient, even with less activated aryl halides. The choice between these routes depends on factors such as the availability of starting materials, desired reaction scale, and the specific capabilities of the laboratory.

This guide will focus on a well-established and reliable method: the Ullmann-type condensation, which utilizes a copper catalyst to facilitate the N-arylation of pyrazole.[4][5][6][7][8] This choice is predicated on the often lower cost and toxicity of copper catalysts compared to their palladium counterparts used in Buchwald-Hartwig reactions, making it an attractive option for larger-scale synthesis.

Reaction Mechanism and Rationale

The copper-catalyzed N-arylation of pyrazole with an aryl halide, such as 2-bromo-5-methoxybenzaldehyde, is a cornerstone of modern synthetic organic chemistry. The reaction is believed to proceed through a catalytic cycle involving the copper catalyst.

Visualizing the Ullmann Condensation Pathway

Caption: Proposed catalytic cycle for the Ullmann condensation.

The key steps in the mechanism are:

-

Oxidative Addition: The active Cu(I) species reacts with the aryl halide (2-bromo-5-methoxybenzaldehyde) to form a Cu(III) intermediate.

-

Coordination and Deprotonation: Pyrazole coordinates to the copper center, and a base facilitates the deprotonation of the pyrazole N-H, forming a pyrazolide anion.

-

Reductive Elimination: The aryl group and the pyrazolide couple, and the desired C-N bond is formed, regenerating the Cu(I) catalyst.

The choice of a suitable base, such as potassium carbonate or cesium carbonate, is crucial for the deprotonation of pyrazole.[5] The solvent, typically a high-boiling polar aprotic solvent like DMF or DMSO, is selected to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol

This protocol outlines the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde from 2-bromo-5-methoxybenzaldehyde and pyrazole via an Ullmann condensation.

Starting Material Synthesis: 5-Bromo-2-methoxybenzaldehyde

For laboratories where 2-bromo-5-methoxybenzaldehyde is not commercially available, it can be synthesized from p-bromoanisole through a formylation reaction.[9]

A solution of p-bromoanisole in dichloromethane is cooled, and titanium tetrachloride is added, followed by the dropwise addition of 1,1-dichloromethyl methyl ether.[9] The reaction is stirred and then quenched with a saturated sodium bicarbonate solution.[9] The organic layer is separated, washed, dried, and concentrated to yield 5-bromo-2-methoxybenzaldehyde.[9]

Ullmann Condensation: Step-by-Step

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methoxybenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-5-methoxybenzaldehyde.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with the catalytic cycle.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.[10]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde as a solid.

Quantitative Data Summary

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Bromo-5-methoxybenzaldehyde | 1.0 | 215.04 |

| Pyrazole | 1.2 | 68.08 |

| Copper(I) Iodide | 0.1 | 190.45 |

| Potassium Carbonate | 2.0 | 138.21 |

Expected Yield: 70-85%

Characterization and Validation

The structure and purity of the synthesized 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the connectivity of the atoms and the presence of the key functional groups (aldehyde, methoxy, and pyrazole protons).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the aldehyde carbonyl group and the aromatic rings.

Safety Considerations

-

Aryl Halides: 2-Bromo-5-methoxybenzaldehyde is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper Salts: Copper(I) iodide is harmful if swallowed and is an irritant. Avoid inhalation of dust.

-

Solvents: Dimethylformamide (DMF) is a reproductive toxin. Handle in a well-ventilated fume hood.

-

Heating: Use a proper heating mantle and ensure the reaction is monitored to prevent overheating.

Conclusion and Future Perspectives

The Ullmann condensation provides a reliable and scalable method for the synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde. This technical guide offers a detailed protocol and the underlying chemical principles to enable researchers to successfully prepare this important building block. The versatility of this scaffold ensures its continued relevance in the development of novel pharmaceuticals and other functional molecules. Further optimization of reaction conditions, such as the use of microwave irradiation to reduce reaction times or the exploration of alternative ligands for the copper catalyst, could lead to even more efficient and environmentally friendly synthetic routes.

References

-

Varvuolytė, G., Řezníčková, E., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Archiv der Pharmazie, e2400282. Available at: [Link]

- Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions. Synthesis, 2008(05), 795-799.

-

Nasrollahzadeh, M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 24(11), 2055. Available at: [Link]

- Chen, H., Wang, D., Wang, X., Huang, W., & Ding, K. (2010). An efficient copper(I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.

-

Ren, Q., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Available at: [Link]

- Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.

-

PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 500-503. Available at: [Link]

-

American Chemical Society. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 65(17), 5332-5339. Available at: [Link]

-

PubMed. (2014). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 86, 686-699. Available at: [Link]

Sources

- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

- 10. imtm.cz [imtm.cz]

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde molecular weight

An In-Depth Technical Guide to 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde. We will delve into its fundamental properties, outline a robust synthetic pathway and characterization protocol, and discuss its potential in the landscape of modern chemical research.

Introduction: A Versatile Heterocyclic Building Block

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a pyrazole ring, a five-membered nitrogen-containing heterocycle. This unique combination of functional groups—an aldehyde, a methoxy ether, and a pyrazole moiety—makes it a highly valuable and versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the pyrazole ring is a well-established pharmacophore known for a wide range of biological activities.[1][2][3] The methoxy group, an electron-donating substituent, modulates the electronic properties of the benzene ring, influencing the reactivity of the aldehyde and the overall molecule.

This guide provides an in-depth examination of this compound, from its core physicochemical properties to its synthesis, spectroscopic identity, and safe handling, equipping researchers with the foundational knowledge required for its effective utilization.

Physicochemical and Structural Properties

The fundamental characteristics of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| CAS Number | 1015845-56-3 | [4] |

| Appearance | Solid | [4] |

| InChI | 1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | [4] |

| SMILES | O=C([H])C1=CC(OC)=CC=C1N2N=CC=C2 | [4] |

Synthesis and Purification

The synthesis of pyrazole-substituted benzaldehydes typically involves the reaction of a hydrazine with a suitably functionalized precursor. A logical and field-proven approach for synthesizing 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is the nucleophilic aromatic substitution of a fluorine atom from a benzaldehyde precursor by pyrazole. This method is often preferred due to the high reactivity of activated aryl fluorides.

Proposed Synthetic Workflow

The synthesis can be achieved by reacting 2-fluoro-5-methoxybenzaldehyde with pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the pyrazole, forming a nucleophilic pyrazolide anion that subsequently displaces the fluoride from the aromatic ring.

Caption: Proposed SNAr synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methoxybenzaldehyde (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water, which should precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are predicted for the title compound based on its structure and data from analogous molecules.[5][6][7]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environment.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | 1H |

| Pyrazole H (position 3 or 5) | 7.8 - 8.0 | Doublet (d) | 1H |

| Aromatic H (ortho to -CHO) | 7.6 - 7.8 | Doublet (d) | 1H |

| Pyrazole H (position 5 or 3) | 7.5 - 7.7 | Doublet (d) | 1H |

| Aromatic H (meta to -CHO) | 7.1 - 7.3 | Doublet of doublets (dd) | 1H |

| Aromatic H (para to -CHO) | 7.0 - 7.2 | Doublet (d) | 1H |

| Pyrazole H (position 4) | 6.4 - 6.6 | Triplet (t) | 1H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 189 - 193 |

| Aromatic C (ipso to -CHO) | 160 - 164 |

| Aromatic C (ipso to -OCH₃) | 155 - 159 |

| Pyrazole C (position 3 or 5) | 140 - 143 |

| Aromatic C | 125 - 135 |

| Pyrazole C (position 5 or 3) | 127 - 130 |

| Aromatic C | 115 - 125 |

| Pyrazole C (position 4) | 106 - 109 |

| Methoxy (-OCH₃) | 55 - 57 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Aldehyde) | 1680 - 1710 | Strong, sharp absorption |

| C-H (Aldehyde) | 2720 - 2820 | Two weak bands |

| C=C, C=N (Aromatic/Pyrazole) | 1500 - 1600 | Multiple absorptions |

| C-O (Ether) | 1230 - 1270 | Strong absorption |

Applications and Research Interest

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is not just a chemical curiosity; it is a valuable scaffold for creating more complex molecular architectures. Its utility is primarily as a synthetic intermediate.[8]

-

Pharmaceutical Synthesis: Pyrazole-containing compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] This aldehyde serves as a starting point for the synthesis of novel drug candidates.

-

Agrochemicals: The pyrazole core is present in various herbicides and insecticides. This molecule can be used to develop new crop protection agents.[8]

-

Material Science: The compound can be incorporated into polymers or used to synthesize fluorescent probes and sensors, leveraging the photophysical properties of the conjugated system.

Caption: Key application areas for the title compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9] In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest due to its versatile chemical nature and its position as a key building block in the synthesis of high-value molecules. Its well-defined physicochemical properties, coupled with a straightforward synthetic route, make it an accessible and powerful tool for researchers in medicinal chemistry, agrochemistry, and material science. This guide provides the necessary technical foundation for its synthesis, characterization, and safe application in the laboratory.

References

-

Safety Data Sheet. Bio-Techne. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]

-

5-Methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde. PubChem. [Link]

-

2-((2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDIN-3-YL)METHOXY)-6-(METHOXYMETHOXY)BENZALDEHYDE. gsrs.ncats.nih.gov. [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

- Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. PubMed Central. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde. CAS Common Chemistry. [Link]

-

2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. BU CyberSec Lab. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde DiscoveryCPR 1015845-56-3 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. bio.vu.nl [bio.vu.nl]

Structure Elucidation of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven workflow for the structural elucidation of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound with potential as a synthetic building block. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system of analysis. The narrative emphasizes the causality behind experimental choices, moving beyond a simple listing of steps to offer field-proven insights into confirming the precise atomic connectivity of this substituted benzaldehyde derivative.

Introduction and Synthetic Context

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde (Molecular Formula: C₁₁H₁₀N₂O₂) is a compound of interest due to its combination of a reactive aldehyde functional group and a pyrazole moiety. Pyrazole-containing structures are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The aldehyde group serves as a versatile handle for further synthetic transformations, making this molecule a valuable intermediate.

The logical synthetic route to this target molecule is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 2-bromo-5-methoxybenzaldehyde and pyrazole.[3][4] Understanding this synthetic origin is crucial as it establishes a hypothetical structure that must be rigorously confirmed. The primary analytical challenge is to unequivocally prove the C-N bond formation at the C2 position of the benzaldehyde ring and to assign all spectroscopic signals to their respective atoms.

Caption: Proposed synthetic route for the target compound.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on confirming the molecular formula and identifying the key functional groups present. This is achieved through High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is employed to determine the exact mass of the molecular ion with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition, providing a direct validation of the molecular formula derived from the starting materials.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured exact mass to the theoretical mass calculated for the proposed formula, C₁₁H₁₀N₂O₂.

Data Presentation: HRMS Results

| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ | - | - |

| Exact Mass | 202.0742 | - | - |

| [M+H]⁺ Ion | 203.0815 | 203.0813 | -0.98 |

Note: Observed values are hypothetical for illustrative purposes but reflect typical experimental accuracy.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrational frequencies of functional groups. For this molecule, the most informative signals are the aldehyde C=O stretch and vibrations associated with the aromatic rings and the C-O ether linkage. Its presence or absence provides immediate structural clues.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic & Heterocyclic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aldehyde C-H Stretch (often two bands) |

| ~1705-1685 | Strong | Aldehyde C=O Stretch[6][7] |

| ~1600, ~1480 | Medium | Aromatic & Heterocyclic C=C/C=N Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Medium | Aryl-O-CH₃ Symmetric Stretch |

The strong absorption around 1700 cm⁻¹ is highly characteristic of an aromatic aldehyde.[6]

Definitive Connectivity: NMR Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[8]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra: Acquire ¹H and proton-decoupled ¹³C spectra.

-

2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

1D NMR: Proton (¹H) and Carbon (¹³C) Spectra

¹H NMR Interpretation: The ¹H NMR spectrum provides the first detailed map of the proton environments. The expected signals for 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde are:

-

Aldehyde Proton (-CHO): A singlet expected at a downfield chemical shift (δ ~10.0 ppm) due to the strong deshielding effect of the carbonyl group.[9]

-

Aromatic Protons (Benzene Ring): Three protons in a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Pyrazole Protons: Three protons on the pyrazole ring, with distinct chemical shifts and coupling patterns.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically around δ 3.8-3.9 ppm.

¹³C NMR Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments. For a molecule with formula C₁₁H₁₀N₂O₂, eleven distinct carbon signals are expected, barring any accidental equivalence.

2D NMR: Establishing Atom-to-Atom Connectivity

While 1D NMR suggests the presence of the required fragments, 2D NMR proves their connectivity.

Workflow for 2D NMR Analysis

Caption: A logical workflow for 2D NMR data integration.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically through 2 or 3 bonds.[10]

-

Expected Correlations:

-

Within the benzaldehyde ring, correlations will be seen between adjacent protons.

-

Within the pyrazole ring, the three protons will show a distinct coupling network.

-

No correlation is expected between the aldehyde, methoxy, benzene, and pyrazole proton systems, confirming they are separate spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to.[11] This is a crucial step for assigning the carbon signals. Quaternary (non-protonated) carbons will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[12]

Key HMBC Correlations for Structure Proof:

Caption: Key HMBC correlations confirming the molecular backbone.

-

Aldehyde to Ring Connection: The aldehyde proton (H-CHO, ~10.0 ppm) will show a correlation to the C2 carbon of the benzene ring, confirming its position.

-

Pyrazole to Ring Connection (The Crucial Link): The proton on the pyrazole ring adjacent to the nitrogen linked to the benzene ring (H3' or H5') will show a key correlation to the C2 carbon of the benzene ring. This unequivocally establishes the C-N bond at the intended position.

-

Methoxy Group Placement: The methoxy protons (H-MeO, ~3.9 ppm) will show a strong correlation to the C5 carbon of the benzene ring, confirming its location.

Data Consolidation and Final Confirmation

The final step is to collate all the spectroscopic evidence into a single, self-consistent table. The combination of exact mass, key functional group vibrations, and, most importantly, the unambiguous NMR correlations provides irrefutable proof of the structure.

Spectroscopic Data Summary for 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

| Technique | Data Type | Observed Signal | Assignment / Interpretation |

| HRMS | Exact Mass [M+H]⁺ | m/z 203.0813 | Confirms molecular formula C₁₁H₁₀N₂O₂ |

| IR | Vibrational Freq. | 1695 cm⁻¹ (strong) | Aromatic Aldehyde C=O Stretch |

| 1255 cm⁻¹ (strong) | Aryl-O-CH₃ Stretch | ||

| ¹H NMR | Chemical Shift (δ) | ~10.1 (s, 1H) | Aldehyde proton (-CHO) |

| ~7.7-7.2 (m, 3H) | Aromatic protons (Benzene ring) | ||

| ~7.8 (d, 1H) | Pyrazole H5' | ||

| ~7.6 (d, 1H) | Pyrazole H3' | ||

| ~6.5 (t, 1H) | Pyrazole H4' | ||

| ~3.9 (s, 3H) | Methoxy protons (-OCH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~189.0 | Aldehyde Carbonyl (C=O) |

| ~162.0 - 110.0 | Aromatic & Pyrazole Carbons | ||

| ~56.0 | Methoxy Carbon (-OCH₃) | ||

| HMBC | Key Correlation | H-CHO → C2 | Confirms aldehyde position |

| H-pyrazole → C2 | Confirms C-N bond at C2 | ||

| H-methoxy → C5 | Confirms methoxy position at C5 |

Note: NMR chemical shifts are illustrative and depend on the solvent used.

Conclusion

The structural elucidation of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde was systematically achieved through the logical application of modern spectroscopic techniques. High-resolution mass spectrometry confirmed the elemental composition, while infrared spectroscopy identified the key functional groups. The definitive proof of the atomic connectivity was provided by a suite of NMR experiments. In particular, long-range ¹H-¹³C correlations from the HMBC spectrum were instrumental in unambiguously establishing the crucial C-N bond between the pyrazole and benzaldehyde rings, as well as confirming the positions of the methoxy and aldehyde substituents. This multi-technique, self-validating workflow represents a robust and reliable standard for the structural characterization of novel organic molecules in a research and development setting.

References

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.

- Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.

- Stærk, D., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea.

- Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.

- Guo, B., et al. (2016).

- BYJU'S. (n.d.). Qualitative Tests, Structure and Uses of Benzaldehyde, Vanillin, Cinnamaldehyde.

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Wikipedia. (n.d.). Benzaldehyde.

- Asian Journal of Chemistry. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained.

- Sigma-Aldrich. (n.d.). 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde.

- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.

- Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.

- Nanalysis. (2019). 2D NMR Experiments - HETCOR.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)

- Al-Warhi, T., et al. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

- ResearchGate. (n.d.). (a)

- Tolstorozhev, G.B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. researchgate.net [researchgate.net]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Spectroscopic Profile of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. The guide emphasizes the correlation between the molecule's structure and its spectral features, providing a foundational understanding for its identification, characterization, and application in further research. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, with the chemical formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol [1], is a substituted aromatic aldehyde of significant interest. Its structure, featuring a methoxy-substituted benzene ring linked to a pyrazole moiety, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. These derivatives are actively investigated for their potential pharmacological activities. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex chemical systems. This guide provides a detailed elucidation of its spectral signature.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde directly influence its spectroscopic output. The presence of an aromatic aldehyde, a methoxy group, and a pyrazole ring gives rise to characteristic signals in various spectroscopic techniques.

Sources

1H NMR spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of the proton NMR spectrum, supported by established principles of chemical shifts, spin-spin coupling, and substituent effects. We will explore the causal relationships behind the spectral features, present a standardized protocol for sample analysis, and provide visual aids to facilitate a deeper understanding of the molecular structure and its NMR signature.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a multi-substituted aromatic compound like 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, ¹H NMR provides a unique fingerprint, allowing for unambiguous structural confirmation and purity assessment.

The subject molecule features a benzaldehyde core with three distinct substituents: a methoxy group, a pyrazolyl ring, and the aldehyde's formyl group. Each of these functional groups exerts a specific electronic influence on the aromatic ring, leading to a well-resolved and interpretable ¹H NMR spectrum. Understanding these influences is paramount for accurate spectral assignment.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde proton, the methoxy protons, the protons of the pyrazolyl ring, and the protons of the substituted benzene ring. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde and pyrazolyl groups.[1]

Aldehyde Proton

The proton of the aldehyde group (-CHO) is expected to be the most downfield signal in the spectrum. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[2][3][4][5][6] A characteristic singlet is anticipated in the region of δ 9.5 - 10.5 ppm .[3][4][6][7]

Methoxy Protons

The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8 - 4.0 ppm . The electronegative oxygen atom causes a downfield shift compared to aliphatic methyl groups.[8]

Pyrazolyl Protons

The 1H-pyrazol-1-yl substituent has three non-equivalent protons. Based on the literature for 1-phenylpyrazole, the expected chemical shifts are approximately:

-

H3' : A doublet of doublets around δ 7.7 - 7.9 ppm .

-

H4' : A triplet around δ 6.4 - 6.6 ppm .

-

H5' : A doublet of doublets around δ 7.9 - 8.1 ppm .

The coupling constants for the pyrazole ring are typically small, with J(H3',H4') ≈ 1.5-2.5 Hz and J(H4',H5') ≈ 2.0-3.0 Hz.[9]

Benzaldehyde Ring Protons

The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling relationships. Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is an electron-donating group, which tends to shield the ortho and para positions, shifting them upfield.[1][8] Conversely, the aldehyde and pyrazolyl groups are electron-withdrawing, deshielding the ortho and para positions.[1][10]

-

H3 : This proton is ortho to the electron-withdrawing pyrazolyl group and meta to both the aldehyde and methoxy groups. It is expected to appear as a doublet with a small meta coupling constant (⁴J) in the range of δ 7.6 - 7.8 ppm .

-

H4 : This proton is meta to the pyrazolyl and aldehyde groups and ortho to the electron-donating methoxy group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets in the region of δ 7.0 - 7.2 ppm .

-

H6 : This proton is ortho to the electron-withdrawing aldehyde group and meta to the methoxy and pyrazolyl groups. It will be significantly deshielded and is predicted to appear as a doublet in the range of δ 7.9 - 8.1 ppm .

The coupling constants for the aromatic protons are expected to be in the typical ranges for ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) coupling.[11][12]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.5 | s | - |

| OCH₃ | 3.8 - 4.0 | s | - |

| H6 | 7.9 - 8.1 | d | ³J ≈ 8-9 |

| H5' | 7.9 - 8.1 | dd | J ≈ 2.0-3.0, J ≈ 0.5-1.0 |

| H3' | 7.7 - 7.9 | dd | J ≈ 1.5-2.5, J ≈ 0.5-1.0 |

| H3 | 7.6 - 7.8 | d | ⁴J ≈ 2-3 |

| H4 | 7.0 - 7.2 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |

| H4' | 6.4 - 6.6 | t | J ≈ 2.0-2.5 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse with a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the molecular structure of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde and the key through-bond coupling interactions between the protons.

Caption: Molecular structure and key proton-proton couplings.

Conclusion

The ¹H NMR spectrum of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde provides a wealth of structural information that is critical for its characterization. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete assignment of all proton signals can be achieved. This guide has provided a detailed prediction of the spectrum, a robust experimental protocol, and a visual representation of the molecule's proton network. These elements, grounded in the principles of NMR spectroscopy, serve as a valuable resource for researchers working with this and structurally related compounds.

References

-

What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. (2015). Chemistry Stack Exchange. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36.

- Contreras, R. H., Peralta, J. E., & Giribet, C. G. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 65(22), 7352-7358.

-

How can multiplets in para-disubstituted benzene rings be described?. (2017). Chemistry Stack Exchange. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

ortho meta para - Squarespace. (n.d.). Squarespace. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. [Link]

-

Para-Substituted Benzene Definition. (n.d.). Fiveable. [Link]

-

Determining the coupling on a substituted benzene ring. (2017). Chemistry Stack Exchange. [Link]

- Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2076.

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(8), 651-655.

-

How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?. (2018). ResearchGate. [Link]

-

Methoxy gp on aromatic ring ?. (2017). ResearchGate. [Link]

-

Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

2-Hydroxy-3-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Chemical shifts. (n.d.). University of Regensburg. [Link]

- Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 609-616.

-

Chemical Shifts: Proton. (n.d.). University of Colorado Boulder. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

Part 19 - Chemical shifts of aromatic aldehydes and ketones. (n.d.). Studylib. [Link]

- Proton Magnetic Resonance Studies of Pyrazoles I. (1966). Journal of the American Chemical Society, 88(23), 5452-5458.

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2017). MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. [Link]

-

Benzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Chemical Shifts: Proton [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 13C NMR Analysis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural elucidation of pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. A thorough understanding of their molecular structure is paramount for predicting their chemical reactivity, biological activity, and physical properties. This document delves into the fundamental principles of 13C NMR as applied to the pyrazole core, explores the profound influence of substituents on chemical shifts, and presents a validated experimental protocol for acquiring high-quality spectra. Furthermore, it addresses advanced topics such as tautomerism and the application of two-dimensional NMR techniques for unambiguous signal assignment, equipping researchers with the expertise to confidently analyze these complex molecules.

Introduction: The Significance of Pyrazole Scaffolds and the Power of 13C NMR

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery and development. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. The precise arrangement of atoms and substituents on the pyrazole ring dictates its interaction with biological targets, making unambiguous structural characterization a critical step in the drug development pipeline.

Carbon-13 NMR spectroscopy stands out as an indispensable technique for this purpose. Unlike proton (1H) NMR, which can be complicated by overlapping signals and complex coupling patterns, 13C NMR provides a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a pyrazole derivative typically gives rise to a distinct signal in the 13C NMR spectrum, offering a wealth of information about the molecular framework, symmetry, and the electronic environment of each carbon atom. This guide will equip you with the foundational knowledge and practical insights to leverage the full potential of 13C NMR in your research involving pyrazole derivatives.

Fundamentals of 13C NMR Spectroscopy of the Pyrazole Ring

The 13C NMR spectrum of a pyrazole derivative is dictated by the chemical environment of each carbon atom within the molecule. The electron density around a carbon nucleus, influenced by the electronegativity of neighboring atoms and resonance effects, determines its shielding and, consequently, its chemical shift (δ) in the spectrum.

Characteristic Chemical Shifts of the Pyrazole Core

The unsubstituted pyrazole ring exhibits three distinct carbon signals corresponding to C3, C4, and C5. The numbering convention designates the NH nitrogen as N1. Due to the influence of the two nitrogen atoms, the carbon atoms of the pyrazole ring are generally deshielded compared to their counterparts in benzene.